molecular formula C25H31N3O4 B2557497 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol CAS No. 1093065-78-1

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2557497
CAS No.: 1093065-78-1
M. Wt: 437.54
InChI Key: DZIPXANSGQRFCA-UHFFFAOYSA-N
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Description

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Studies

  • The compound's structural relatives, specifically NH-pyrazoles, exhibit interesting tautomerism behaviors. For instance, compounds with a phenol residue like (E)-3,5-bis[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-1H-pyrazole demonstrate complex hydrogen bond patterns in their crystallization, influencing their tautomerism in both solution and solid state (Cornago et al., 2009).

Antiproliferative Activity

  • Indenopyrazoles, chemically related to the compound , have shown promising antiproliferative activity toward human cancer cells. This includes derivatives like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which inhibits tubulin polymerization, a critical process in cell division and cancer progression (Minegishi et al., 2015).

Molecular Docking and Quantum Chemical Calculations

  • The compound's relatives have been studied through molecular docking and quantum chemical calculations. These studies, focusing on molecules like 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol, help predict biological effects and molecular interactions, crucial for drug design and material science applications (Viji et al., 2020).

Radical Scavenging Activity

  • Derivatives like 4-methoxyphenol are studied for their radical scavenging activities. Understanding the electron transfer mechanisms and molecular properties of such compounds is key in developing antioxidants and therapeutic agents (Al‐Sehemi & Irfan, 2017).

Phenolic Compound Isolation and Antioxidant Activity

  • Similar phenolic compounds have been isolated from natural sources like the Protea hybrid ‘Susara’. Their antioxidant activities and chemical compositions are of interest in pharmaceutical and cosmetic industries (León et al., 2014).

Gallium(III) Complexes for Biomedical Applications

  • Related compounds with N4O2-donor acyclic chelators have been evaluated for their suitability in biomedical applications, particularly in forming stable complexes with gallium, which can have diagnostic and therapeutic applications (Silva et al., 2015).

Properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-16-14-28(15-17(2)32-16)11-12-31-21-9-10-22(23(29)13-21)25-24(18(3)26-27-25)19-5-7-20(30-4)8-6-19/h5-10,13,16-17,29H,11-12,14-15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIPXANSGQRFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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